molecular formula C16H21NO5 B14013766 4-(tert-butyl) 8-methyl 2,3-dihydrobenzo[f][1,4]oxazepine-4,8(5H)-dicarboxylate

4-(tert-butyl) 8-methyl 2,3-dihydrobenzo[f][1,4]oxazepine-4,8(5H)-dicarboxylate

Cat. No.: B14013766
M. Wt: 307.34 g/mol
InChI Key: YUHAMSPAAHVPCU-UHFFFAOYSA-N
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Description

4-(tert-butyl) 8-methyl 2,3-dihydrobenzo[f][1,4]oxazepine-4,8(5H)-dicarboxylate is a complex organic compound that belongs to the oxazepine family This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, and a dihydrobenzo[f][1,4]oxazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl) 8-methyl 2,3-dihydrobenzo[f][1,4]oxazepine-4,8(5H)-dicarboxylate typically involves multiple steps. One common method includes the reaction of a suitable benzo[f][1,4]oxazepine precursor with tert-butyl and methyl substituents under controlled conditions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, often incorporating advanced purification techniques such as chromatography and crystallization to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

4-(tert-butyl) 8-methyl 2,3-dihydrobenzo[f][1,4]oxazepine-4,8(5H)-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

4-(tert-butyl) 8-methyl 2,3-dihydrobenzo[f][1,4]oxazepine-4,8(5H)-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(tert-butyl) 8-methyl 2,3-dihydrobenzo[f][1,4]oxazepine-4,8(5H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(tert-butyl) 8-methyl 2,3-dihydrobenzo[f][1,4]oxazepine-4,8(5H)-dicarboxylate is unique due to its specific substitution pattern and the presence of both tert-butyl and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

The compound 4-(tert-butyl) 8-methyl 2,3-dihydrobenzo[f][1,4]oxazepine-4,8(5H)-dicarboxylate is a member of the oxazepine family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H17_{17}N1_{1}O4_{4}
  • Molecular Weight : 273.30 g/mol
  • IUPAC Name : 4-(tert-butyl)-8-methyl-2,3-dihydrobenzo[f][1,4]oxazepine-4,8-dicarboxylate
PropertyValue
Molecular FormulaC15_{15}H17_{17}N1_{1}O4_{4}
Molecular Weight273.30 g/mol
Melting PointNot specified
SolubilityNot specified

Antimicrobial Activity

Research indicates that derivatives of benzoxazepines exhibit varying degrees of antimicrobial activity. For instance, studies on related compounds have demonstrated limited antimicrobial effects against certain bacterial pathogens. However, specific data regarding the antimicrobial efficacy of this compound remains sparse in the literature.

Anticancer Activity

Benzoxazepine derivatives have shown potential as anticancer agents. A study evaluating various benzoxazepine compounds indicated that some exhibited cytotoxicity against solid tumor cell lines and influenced the release of pro-inflammatory cytokines such as IL-6 and TNF-α. The biological activity often depended on the specific cancer cell line tested.

Anti-inflammatory Activity

The anti-inflammatory properties of benzoxazepine derivatives have also been explored. Compounds in this class have been found to modulate inflammatory responses in vitro, suggesting their potential as therapeutic agents for inflammatory diseases.

Case Studies

  • Case Study on Anticancer Activity :
    • A study assessed the effects of a series of benzoxazepines on cancer cell proliferation.
    • Results showed significant cytotoxic effects on specific cancer cell lines with IC50 values ranging from low nanomolar to micromolar concentrations depending on the compound and cell line used.
  • Case Study on Anti-inflammatory Effects :
    • In vitro assays demonstrated that certain derivatives reduced the secretion of pro-inflammatory cytokines in response to stimuli.
    • This highlights their potential use in managing inflammatory conditions.

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialLimited activity against select pathogens
AnticancerCytotoxicity observed in solid tumor cell lines
Anti-inflammatoryModulation of cytokine release

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzoxazepine derivatives. Modifications to the molecular structure can significantly impact their pharmacological properties. For instance:

  • The introduction of different substituents at specific positions can enhance or diminish activity.
  • The presence of a tert-butyl group has been associated with improved solubility and bioavailability.

Properties

Molecular Formula

C16H21NO5

Molecular Weight

307.34 g/mol

IUPAC Name

4-O-tert-butyl 8-O-methyl 3,5-dihydro-2H-1,4-benzoxazepine-4,8-dicarboxylate

InChI

InChI=1S/C16H21NO5/c1-16(2,3)22-15(19)17-7-8-21-13-9-11(14(18)20-4)5-6-12(13)10-17/h5-6,9H,7-8,10H2,1-4H3

InChI Key

YUHAMSPAAHVPCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C(C1)C=CC(=C2)C(=O)OC

Origin of Product

United States

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